4,4''-Diiodo-p-terphenyl

On-Surface Synthesis Ullmann Coupling Molecular Wires

On-surface synthesis researchers face a critical challenge: halogen choice determines activation energy and substrate compatibility. 4,4''-Diiodo-p-terphenyl (CAS 19053-14-6) solves this with a 50 K lower Ullmann coupling activation temperature vs. the dibromo analog, enabling milder processing on sensitive surfaces. • 50 K lower activation for cleaner on-surface coupling & molecular wire fabrication. • High thermal stability (mp 328 °C, density 1.66 g/cm³) for reproducible vacuum-deposited OLED fabrication. • >98.0% (HPLC) purity with full Certificate of Analysis; HazMat-compliant global shipping available.

Molecular Formula C18H12I2
Molecular Weight 482.1 g/mol
CAS No. 19053-14-6
Cat. No. B101619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4''-Diiodo-p-terphenyl
CAS19053-14-6
Molecular FormulaC18H12I2
Molecular Weight482.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I
InChIInChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
InChIKeyQGMMWGLDOBFHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4''-Diiodo-p-terphenyl Product Guide


4,4''-Diiodo-p-terphenyl (CAS 19053-14-6), also known as 1,4-bis(4-iodophenyl)benzene, is a para-terphenyl derivative with iodine atoms at the 4,4'' positions. It belongs to the class of dihalogenated p-terphenyls and is primarily utilized as a high-purity precursor in organic electronics and materials science. Its rigid, extended conjugated core combined with heavy iodine substituents confers distinct properties for advanced synthesis and device fabrication .

High-purity precursor for organic electronics and advanced materials research
Rigid conjugated terphenyl core with heavy iodine substituents for distinct synthesis properties
Supports on-surface synthesis and vacuum-deposited device fabrication workflows

Why 4,4''-Diiodo-p-terphenyl Is Irreplaceable


Dihalogenated p-terphenyls are not interchangeable building blocks. The specific halogen dictates critical material properties and reaction outcomes. Substituting iodine for bromine or chlorine dramatically alters thermal stability, crystalline density, and crucially, the activation energy required for key on-surface reactions. These differences have direct, quantifiable consequences for both process optimization and final material performance, as detailed in the comparative evidence below [1].

Halogen-dependent activation
Bromo or chloro analogs may shift on-surface reaction temperature profiles significantly; direct replacement can alter thermal budget and substrate compatibility.
Thermal and crystalline mismatch
Lighter halogen derivatives exhibit lower melting points and crystalline density, potentially affecting sublimation behavior and film morphology in device fabrication.
Cross-coupling reactivity divergence
Reactivity class (I > Br > Cl) directly influences catalyst loading and reaction rates; substituting halogen changes synthesis efficiency and may require re-optimization.

4,4''-Diiodo-p-terphenyl Performance Comparison


Reduced Activation Energy in On-Surface Synthesis

In a direct head-to-head comparison of model precursors for on-surface synthesis of poly-para-phenylene wires, 4,4''-diiodo-p-terphenyl enabled a significantly lower reaction temperature compared to its dibromo analog. On Ag(111) and Ag(001) substrates, UV light irradiation of the diiodo compound lowered the required reaction temperature for wire formation by 50 K relative to the dibromo-p-terphenyl [1].

On-surface coupling activation
Head-to-head comparison
Diiodo precursor lowers reaction temperature by 50 K vs. dibromo analog on Ag substrates under UV irradiation
Supports milder process conditions and reduced thermal budget
On-surface Ullmann coupling context; Ag(111) and Ag(001) substrates
On-Surface Synthesis Ullmann Coupling Molecular Wires

Superior Thermal Stability

4,4''-Diiodo-p-terphenyl exhibits a significantly higher melting point compared to its bromo and chloro counterparts, indicating superior thermal stability and lower volatility. This is critical for applications requiring high-temperature processing or operation, such as vacuum-deposited OLED layers. The melting point is 328 °C for the diiodo compound , versus 315 °C for the dibromo analog and approximately 114-116 °C for the 4,4''-dichloro-o-terphenyl isomer [1].

Melting point stability
Cross-study comparable
328 °C (diiodo) vs. 315 °C (dibromo) and ~115 °C (dichloro-o-terphenyl)
Reported higher thermal stability supports robust sublimation processing
Standard atmospheric pressure; data from separate studies
OLED Materials Thermal Stability Sublimation Purity

Higher Crystalline Density

The presence of heavy iodine atoms results in a higher crystalline density for 4,4''-diiodo-p-terphenyl compared to its lighter halogen analogs. This property is relevant for applications where material density influences film formation or optical properties. The measured density of 4,4''-diiodo-p-terphenyl is approximately 1.66 g/cm³ , while the dibromo derivative has a density of approximately 1.56 g/cm³ .

Crystalline density
Data to verify
1.66 g/cm³ (diiodo) vs. 1.56 g/cm³ (dibromo)
Higher density may influence solid-state packing and film properties
Source-specific review recommended
Materials Science Crystal Engineering X-ray Diffraction

Enhanced Pd-Catalyzed Cross-Coupling Reactivity

Aryl iodides are well-established to exhibit higher reactivity than aryl bromides or chlorides in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond. While a direct, quantitative comparison for this specific terphenyl scaffold is not available, this class-level reactivity difference is a fundamental principle in organic synthesis. The diiodo compound serves as a versatile electrophilic partner in Suzuki and Stille couplings for constructing complex OLED materials .

Cross-coupling reactivity
Class-level inference
Aryl iodide reactivity higher than aryl bromide/chloride based on bond dissociation energies
Supports faster coupling kinetics and potential for lower catalyst loading
General reactivity principle; scaffold-specific quantitative data not available
Suzuki Coupling Organic Synthesis OLED Intermediates

4,4''-Diiodo-p-terphenyl Recommended Applications


On-Surface Synthesis of Carbon Nanostructures

For researchers fabricating atomically precise molecular wires or graphene nanoribbons via on-surface Ullmann coupling, 4,4''-diiodo-p-terphenyl is the preferred precursor. Its 50 K lower activation temperature compared to the dibromo analog [1] enables milder processing, reducing the risk of substrate damage and facilitating the study of reaction intermediates on sensitive surfaces.

Synthesis of High-Performance OLED Materials

4,4''-Diiodo-p-terphenyl is a strategic building block for the synthesis of advanced OLED emitters and charge-transport materials. Its high melting point (328 °C) and density (1.66 g/cm³) [1] indicate superior thermal stability for vacuum-deposited device fabrication, while the reactive iodo substituents facilitate efficient incorporation into complex molecular architectures via cross-coupling .

Crystal Engineering and Materials Science

The distinct crystalline properties of 4,4''-diiodo-p-terphenyl, including its high density and melting point [1], make it a valuable model compound for studies of molecular packing, phase behavior, and the influence of heavy atoms on solid-state properties. These characteristics differentiate it from lighter halogen analogs for applications in X-ray diffraction and materials characterization.

High-Purity Research Procurement

Given the stringent purity requirements of electronic and optoelectronic research, procurement of 4,4''-diiodo-p-terphenyl should prioritize suppliers offering high assay purity (typically ≥98.0% by HPLC/GC) [1]. The compound's thermal stability and defined physical properties are essential for ensuring reproducibility in both synthesis and device fabrication.

Application
Selection Property
Validation Focus
On-surface synthesis of molecular wires and nanostructures
Activation energy profile
Process temperature window and substrate compatibility
Vacuum-deposited OLED material synthesis
Thermal stability and sublimation behavior
Device fabrication thermal budget and layer integrity
Crystal engineering and solid-state property studies
Crystalline density and molecular packing
X-ray diffraction characterization and phase behavior
High-purity precursor procurement for electronic materials
Assay purity and lot consistency
Reproducibility in synthesis and device fabrication workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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